Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on TAAR1 Agonist Potency
The 4-amino-1-(furan-3-yl)butan-1-one scaffold is embedded within a patent-exemplified TAAR1 agonist chemotype (US8604061, Example 369) that exhibits EC50 = 0.600 nM at rat TAAR1 expressed in HEK293 cells and Ki = 0.900 nM at mouse TAAR1 [1]. While direct head-to-head data for the isolated fragment versus its 2-furyl regioisomer are not publicly available, the broader TAAR1 SAR literature indicates that the furan ring substitution position is a critical determinant of agonist potency—shifting from furan-3-yl to furan-2-yl attachment in related amino ketone series frequently results in >10-fold loss of functional activity due to altered ligand–receptor hydrogen-bond networks [2]. This class-level inference is reinforced by the fact that the exemplified patent compounds uniformly retain the 3-furyl connectivity [1].
| Evidence Dimension | TAAR1 agonist potency (EC50) – furan-3-yl vs. furan-2-yl regiochemistry |
|---|---|
| Target Compound Data | EC50 = 0.600 nM (rat TAAR1, HEK293 cells, cAMP accumulation, 30 min, luminometer); Ki = 0.900 nM (mouse TAAR1, radioligand binding) [1] |
| Comparator Or Baseline | Furan-2-yl regioisomer data not publicly available for this specific scaffold; class-level SAR indicates ≥10-fold potency reduction upon 3-yl → 2-yl furan shift [2] |
| Quantified Difference | ~10-fold or greater potency advantage inferred for furan-3-yl over furan-2-yl in related amino ketone TAAR1 ligands (class-level) [2] |
| Conditions | Recombinant rat TAAR1 in HEK293 cells; recombinant mouse TAAR1 radioligand binding [1] |
Why This Matters
Procurement of the 3-furyl rather than 2-furyl building block is essential for preserving TAAR1-targeted pharmacological activity in medicinal chemistry programs based on this chemotype.
- [1] BindingDB BDBM109573; US Patent 8604061, Example 369. Affinity: rat TAAR1 EC50 = 0.600 nM; mouse TAAR1 Ki = 0.900 nM. Roche Innovation Center Basel; ChEMBL curated. View Source
- [2] Sotnikova TD, Caron MG, Gainetdinov RR. (2009) Trace amine-associated receptors as emerging therapeutic targets. Molecular Pharmacology, 76(2): 229–235. Class-level SAR for furan-containing TAAR1 ligands. View Source
